
N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H20BrNO4 and its molecular weight is 406.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymerization and Monomer Synthesis
- N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is used in polymerization reactions. Studies have focused on understanding its solid-liquid equilibrium, which is crucial for product and process design in industrial applications. Solubility data in various solvent compositions and temperatures have been analyzed, providing insights for its application in polymer science (Yao, Li, Luo, & Liu, 2010).
Corrosion Inhibition
- Acrylamide derivatives, including those similar to this compound, have been researched for their potential as corrosion inhibitors. For instance, studies have shown effectiveness in inhibiting copper corrosion in nitric acid solutions, indicating potential industrial applications (Abu-Rayyan et al., 2022).
Photocrosslinking Properties
- Research on the photocrosslinking properties of polymers derived from acrylamide derivatives has been conducted. This includes studies on the stability and behavior of these polymers under UV light, highlighting their potential in photoresist materials and other light-sensitive applications (Selvam, Babu, & Nanjundan, 2005).
Antipathogenic Activity
- Acrylamide derivatives have been studied for their antipathogenic activities, particularly against bacterial strains capable of forming biofilms. These studies suggest the potential of these compounds in developing new antimicrobial agents with antibiofilm properties, which is significant for medical and industrial applications (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Evaluation
- There has been research into the anticancer properties of compounds structurally similar to this compound. Some studies focus on the design, synthesis, and evaluation of these compounds against various cancer cell lines, indicating a potential avenue for cancer treatment research (Ravinaik et al., 2021).
Propiedades
IUPAC Name |
(E)-N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-12-11-14(7-8-15(12)20)21-17(22)10-6-13-5-9-16(23-2)19(25-4)18(13)24-3/h5-11H,1-4H3,(H,21,22)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCQUTVGQMKKEZ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
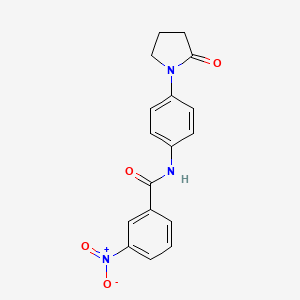



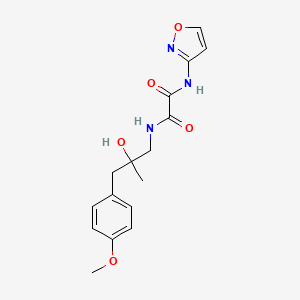
![[(2,4,5-Trimethylphenyl)sulfonyl]piperidine](/img/structure/B3003308.png)
![1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3003309.png)
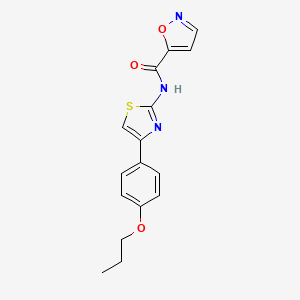
![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B3003312.png)
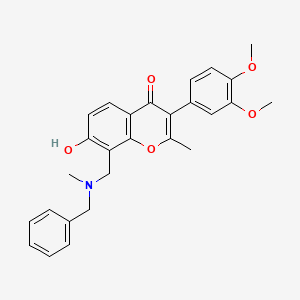
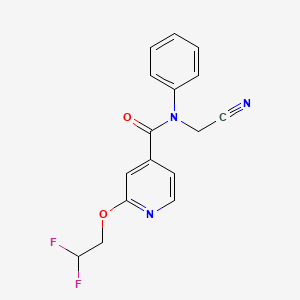
![(E)-1-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B3003322.png)
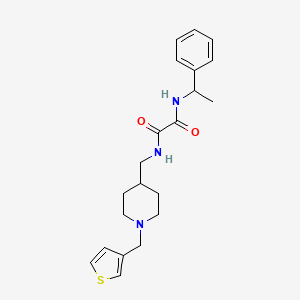
![5-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3003324.png)
